Chmfl-btk-11

Descripción

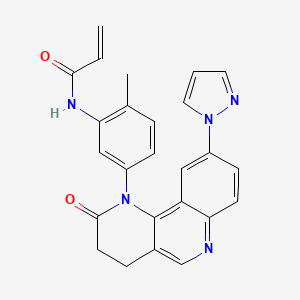

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H21N5O2 |

|---|---|

Peso molecular |

423.5 g/mol |

Nombre IUPAC |

N-[2-methyl-5-(2-oxo-9-pyrazol-1-yl-3,4-dihydrobenzo[h][1,6]naphthyridin-1-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H21N5O2/c1-3-23(31)28-22-14-19(7-5-16(22)2)30-24(32)10-6-17-15-26-21-9-8-18(13-20(21)25(17)30)29-12-4-11-27-29/h3-5,7-9,11-15H,1,6,10H2,2H3,(H,28,31) |

Clave InChI |

AANOKQLITQDWQD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N2C(=O)CCC3=CN=C4C=CC(=CC4=C32)N5C=CC=N5)NC(=O)C=C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Chmfl Btk 11

Rational Design and Scaffold Selection for Chmfl-btk-11

The design of this compound was a deliberate and multifaceted process, leveraging insights from existing kinase inhibitors and employing a structure-based drug design approach to achieve high potency and selectivity. nih.govscience.govacs.org

The developmental journey of this compound began with the exploration of quinoline-based scaffolds. While not the final core of this compound, these initial structures served as a foundational platform for understanding the structural requirements for BTK inhibition. The knowledge gained from these early-generation compounds guided the subsequent selection of a more optimal pharmacophore.

A pivotal step in the development of this compound was the adoption of a tricyclic benzonaphthyridinone pharmacophore. nih.govblogspot.com This core structure was selected through a structure-based drug design approach. Detailed medicinal structure-activity relationship (SAR) studies were conducted on a series of BTK inhibitors built around this scaffold, including compounds such as QL-X-138 and BMX-IN-1. nih.govblogspot.com These investigations were instrumental in identifying the key structural features of the benzonaphthyridinone core that contribute to potent BTK inhibition.

The design of this compound as an irreversible inhibitor was a key strategic decision. nih.govscience.gov This approach involves the formation of a covalent bond between the inhibitor and a specific amino acid residue within the target enzyme's active site. In the case of BTK, this residue is Cysteine 481 (Cys481). By incorporating a reactive acrylamide (B121943) group, often referred to as a "warhead," into the structure, this compound was designed to form a stable, covalent bond with Cys481. This irreversible binding mechanism contributes to the compound's high potency and prolonged duration of action. Kinetic analysis of this compound (also referred to as compound 18 in some studies) revealed an irreversible binding efficacy (kinact/Ki) of 0.01 μM-1s-1. nih.gov

Optimized Synthetic Routes to this compound

The synthesis of this compound and its analogs involved multi-step procedures designed to be efficient and amenable to the generation of a diverse library of compounds for SAR studies.

The synthesis of the benzonaphthyridinone core and its subsequent elaboration to yield this compound involved several key chemical transformations. While specific details of the synthetic route for this compound are proprietary, the general approach for this class of compounds often involves the construction of the tricyclic system followed by the introduction of various substituents to explore the chemical space around the core. The characterization of key intermediates at each step using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would have been crucial to confirm their structure and purity before proceeding to the next synthetic step.

The discovery of this compound was the culmination of extensive structure-activity relationship (SAR) studies. nih.govblogspot.com These studies involved the synthesis and evaluation of a panel of analogs, including the aforementioned QL-X-138 and BMX-IN-1. nih.govblogspot.com By systematically modifying different parts of the lead molecule, researchers were able to probe the effects of these changes on BTK inhibitory activity and selectivity. This derivatization strategy allowed for the optimization of the inhibitor's properties, leading to the identification of this compound as a highly potent and selective irreversible BTK inhibitor. nih.gov The compound potently inhibited BTK kinase Y223 auto-phosphorylation with an EC50 of less than 100 nM. nih.gov

Interactive Data Table: Inhibitory Activity of this compound and Related Compounds

| Compound Name | Other Names | Target | Activity (IC50) | Kinetic Parameter (k_inact/K_i) |

| This compound | compound 18 | BTK | < 100 nM (EC50) | 0.01 μM⁻¹s⁻¹ |

| QL-X-138 | compound 6 | BTK/MNK | 9.4 nM (BTK) | Not Reported |

| BMX-IN-1 | compound 7 | BMX/BTK | Not Reported | Not Reported |

Derivatization Strategies for this compound Analogs

Introduction of the Acrylamide "Warhead" for Covalent Binding

A key feature in the molecular architecture of this compound is the incorporation of an acrylamide moiety. libretexts.orgyoutube.com This functional group serves as a reactive electrophile, commonly referred to as a "warhead," designed to form a stable, covalent bond with a specific nucleophilic residue within the target enzyme. guidetoimmunopharmacology.org In the case of BTK, this warhead specifically targets the cysteine residue at position 481 (Cys481) located in the ATP-binding site. researchgate.netlibretexts.org

The formation of this covalent bond is a critical aspect of this compound's mechanism of action, leading to the irreversible inhibition of BTK. researchgate.net This targeted covalent inhibition strategy offers enhanced potency and a prolonged duration of action compared to non-covalent inhibitors. The rational design of this compound involved positioning the acrylamide group in such a way that after initial non-covalent binding of the inhibitor to the active site, the warhead is perfectly oriented to react with the thiol group of Cys481. libretexts.org This reaction is typically a Michael addition, a well-established reaction in organic chemistry. youtube.com

The high selectivity of this compound is, in part, attributable to the presence of this specific cysteine residue in BTK, which is not universally conserved across all kinases. This allows the inhibitor to preferentially bind to and inactivate BTK over other related kinases, which is a desirable characteristic for minimizing off-target effects. youtube.com

Table 1: Key Features of this compound's Covalent Inhibition

| Feature | Description | Reference |

| Target Residue | Cysteine 481 (Cys481) in BTK | researchgate.netlibretexts.org |

| Reactive Moiety | Acrylamide "warhead" | libretexts.orgyoutube.com |

| Bond Type | Covalent | researchgate.netlibretexts.org |

| Mechanism | Irreversible Inhibition | researchgate.net |

Synthesis of Reversible Analogs (e.g., Chmfl-btk-12) for Comparative Studies

To unequivocally demonstrate the significance of covalent bond formation and to dissect the pharmacological effects of irreversible versus reversible inhibition, researchers often synthesize closely related analogs that are incapable of forming a covalent bond. For this compound, a reversible analog, referred to for comparative purposes as Chmfl-btk-12 in some studies, serves this purpose. libretexts.org

The synthesis of such a reversible analog typically involves the modification of the reactive acrylamide warhead. By replacing the acrylamide group with a saturated, non-reactive counterpart, the resulting molecule retains the core scaffold responsible for initial, non-covalent binding to the BTK active site but loses the ability to form a permanent bond with Cys481.

Table 2: Comparison of Covalent vs. Reversible BTK Inhibitors

| Characteristic | This compound (Covalent) | Reversible Analog (e.g., Chmfl-btk-12) |

| Warhead | Acrylamide | Saturated, non-reactive analog |

| Binding to BTK | Covalent and irreversible | Non-covalent and reversible |

| Target Modification | Permanent inactivation of BTK | Temporary inhibition of BTK |

| Primary Use | Therapeutic and research tool | Comparative control in research |

Stereochemical Considerations in this compound Synthesis (if applicable)

Based on a thorough review of the available scientific literature and the known two-dimensional structure of this compound, there are no specific stereochemical considerations that are prominently highlighted in its synthesis. researchgate.net The molecule's structure does not appear to contain any chiral centers, which are carbon atoms bonded to four different substituent groups. The absence of chirality means that the molecule is not expected to exist as a pair of enantiomers or diastereomers.

Molecular Mechanisms of Action of Chmfl Btk 11

Target Identification and Validation of BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that belongs to the Tec family of kinases. nih.govmedchemexpress.com It is a crucial mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, survival, and migration of B-cells. nih.govnih.gov Aberrant activation of the BCR signaling cascade has been identified as a significant pathogenic factor in various B-cell malignancies and autoimmune diseases like rheumatoid arthritis. nih.govresearchgate.netnih.gov These findings have established BTK as a validated therapeutic target for such conditions. nih.gov CHMFL-BTK-11 was developed through a rational design approach as a potent and highly selective inhibitor aimed at targeting BTK to suppress inflammatory responses. researchgate.netbiorxiv.org

The validation of BTK as the target of this compound was confirmed through multiple experimental approaches. A key method involved comparing the inhibitor's effect on wild-type (wt) BTK versus a mutant version, BTK C481S, where the critical cysteine residue at position 481 is replaced by serine. researchgate.net In immunoblotting assays looking at the autophosphorylation of BTK at tyrosine 551 (Y551), this compound was shown to inhibit wild-type BTK with an EC₅₀ of 25 nM. researchgate.net In contrast, the BTK C481S mutant was remarkably resistant to the compound, demonstrating that the presence of Cys481 is essential for the inhibitor's activity. researchgate.net

Irreversible Covalent Binding to BTK Cys481

This compound functions as an irreversible inhibitor by forming a covalent bond with a specific amino acid residue within the ATP binding site of the BTK enzyme. researchgate.netbiorxiv.org The inhibitor was designed with a nucleophilic acrylamide (B121943) group, which specifically targets and forms a covalent linkage with the cysteine residue at position 481 (Cys481) of BTK. researchgate.net This cysteine is located near the hinge region of the kinase and is conserved among several other kinases, though this compound was engineered for high selectivity. researchgate.netresearchgate.net

The irreversible binding mode was confirmed by the significant difference in potency observed between this compound and its reversible analogue, CHMFL-BTK-12, which lacks the reactive acrylamide group. researchgate.net While this compound showed potent inhibition, CHMFL-BTK-12 exhibited no significant inhibitory activity. researchgate.net Furthermore, the resistance of the BTK C481S mutant to this compound provides direct evidence that the inhibitor's mechanism of action is dependent on the covalent interaction with the Cys481 residue. researchgate.netnih.gov This covalent modification permanently inactivates the enzyme, blocking its signal transduction capabilities. nih.gov

Binding Kinetics and Efficacy (k_inact/K_i) of this compound

The efficacy of irreversible covalent inhibitors is best described by the second-order rate constant k_inact/K_i. researchgate.net This value represents the efficiency of enzyme inactivation, where K_i is the initial reversible binding affinity and k_inact is the maximum rate of covalent bond formation. researchgate.net A higher k_inact/K_i ratio indicates a more potent and efficient covalent inhibitor. While this kinetic parameter is the standard for evaluating covalent inhibitors, the specific k_inact/K_i value for this compound is not available in the provided search results.

However, the potency of this compound has been characterized through other measurements. In cellular assays, it potently blocks BTK function at nanomolar concentrations. For instance, it inhibited the autophosphorylation of wild-type BTK at Y551 with an EC₅₀ value of 25 nM. researchgate.net This demonstrates high cellular potency, consistent with an efficient and targeted irreversible binding mechanism.

This compound Modulation of BTK Kinase Activity

Inhibition of BTK Y223 Autophosphorylation

Upon activation, BTK undergoes autophosphorylation at multiple sites, including the tyrosine residue 223 (Y223) located in the SH3 domain. Phosphorylation at this site is considered a marker of BTK catalytic activity. researchgate.net this compound demonstrated potent inhibition of this key activation step. researchgate.net In cellular assays using Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, this compound potently blocked the anti-IgM-stimulated phosphorylation of BTK at the Y223 site at concentrations of less than 100 nM. researchgate.net This inhibitory action was also confirmed in purified primary human B cells. researchgate.net The ability to prevent Y223 autophosphorylation confirms that this compound effectively neutralizes the kinase's enzymatic function.

Specificity Profiling Against Related Kinases (e.g., BLK, JAK3, EGFR)

A critical attribute of a kinase inhibitor is its selectivity, as off-target inhibition can lead to unwanted side effects. Many first-generation irreversible BTK inhibitors also show activity against other kinases that possess a homologous cysteine residue, such as EGFR, BLK, ITK, and JAK3. researchgate.netresearchgate.net this compound was specifically designed for high selectivity. researchgate.net

A kinome-wide selectivity profile using the KinomeScan™ technology revealed that at a concentration of 1 µM, this compound is highly selective. researchgate.net The scan of 456 kinases identified BTK and Janus kinase 3 (JAK3) as the only significant targets. researchgate.net Notably, it did not show potent activity against other related kinases like BLK or EGFR. researchgate.net Biochemical studies further demonstrated that this compound has an approximately 10-fold greater selectivity for BTK over JAK3, positioning it as one of the most selective irreversible BTK inhibitors reported. researchgate.net

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | Inhibition by this compound | Note |

|---|---|---|

| BTK | Potent Inhibition | Primary target. researchgate.net |

| BLK | No significant inhibition noted in kinome scan. researchgate.net | A common off-target for other BTK inhibitors. researchgate.net |

| JAK3 | Identified as a secondary target. researchgate.net | Approximately 10-fold less sensitive than BTK. researchgate.net |

Downstream Signaling Pathway Perturbations by this compound

By inhibiting BTK, this compound effectively blocks the propagation of signals downstream of the B-cell receptor. researchgate.net Activated BTK normally phosphorylates and activates key substrates, including phospholipase Cγ2 (PLCγ2). medchemexpress.com The inhibition of BTK by this compound leads to a corresponding reduction in the activation of these downstream effectors.

In Ramos cells stimulated with anti-IgM, this compound not only blocked BTK autophosphorylation but also inhibited the phosphorylation of its direct substrate PLCγ2 at site Y1217 at a concentration of 300 nM. researchgate.net The compound also affected other downstream signaling molecules, including ERK, whose phosphorylation was inhibited at 300 nM. researchgate.net The AKT signaling pathway was affected more weakly, with inhibition of AKT phosphorylation at serine 473 (S473) occurring at 1000 nM, while phosphorylation at threonine 308 (T308) was not affected at concentrations up to 3000 nM. researchgate.net These results confirm that this compound primarily exerts its effects by blocking the BTK-mediated signaling cascade.

Table 2: Effect of this compound on Downstream Signaling Molecules in Ramos Cells

| Signaling Molecule | Phosphorylation Site | Inhibitory Concentration |

|---|---|---|

| BTK | Y223 | < 100 nM researchgate.net |

| PLCγ2 | Y1217 | 300 nM researchgate.net |

| PLCγ2 | Y759 | 1000 nM (weakly affected) researchgate.net |

| ERK | - | 300 nM researchgate.net |

| AKT | S473 | 1000 nM researchgate.net |

Inhibition of PLCγ2 Y1217 Phosphorylation

Upon activation of the B-cell receptor, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key downstream effector. A critical step in PLCγ2 activation is its phosphorylation at multiple tyrosine residues, including Y1217. nih.govresearchgate.net Research conducted in the Ramos human Burkitt's lymphoma cell line, which exhibits high levels of BTK expression, has demonstrated that this compound effectively inhibits the phosphorylation of PLCγ2 at the Y1217 position. nih.govmdpi.com

In these studies, stimulation with anti-IgM to activate the BCR signaling pathway led to a significant increase in PLCγ2 Y1217 phosphorylation. Treatment with this compound at a concentration of 300 nM markedly inhibited this phosphorylation event. nih.govmdpi.com This inhibitory effect was also observed in purified human B cells, further confirming the compound's ability to disrupt this specific step in the BTK signaling cascade. nih.gov It is noteworthy that this compound showed weaker effects on the phosphorylation of other sites on PLCγ, such as PLCγ2 Y759 and PLCγ1 Y783, where inhibition was observed at a higher concentration of 1000 nM. nih.govmdpi.com This suggests a degree of selectivity in its downstream effects.

Modulation of ERK and AKT Phosphorylation

The downstream signaling from BTK also involves the activation of other important pro-survival pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (AKT) pathways. Investigations into the effects of this compound have revealed its ability to modulate the phosphorylation status of key components in these pathways.

In Ramos cells stimulated with anti-IgM, this compound was found to inhibit the phosphorylation of ERK at a concentration of 300 nM. nih.gov The AKT pathway is regulated by phosphorylation at two key sites, Threonine 308 (T308) and Serine 473 (S473). This compound demonstrated an effect on AKT S473 phosphorylation at a concentration of 1000 nM. nih.govresearchgate.net However, the phosphorylation of AKT at the T308 site was not affected by this compound at concentrations up to 3000 nM, indicating a selective impact on the AKT signaling axis. nih.govresearchgate.net

| Signaling Molecule | Phosphorylation Site | Inhibitory Concentration | Reference |

|---|---|---|---|

| PLCγ2 | Y1217 | 300 nM | nih.govmdpi.com |

| ERK | - | 300 nM | nih.gov |

| AKT | S473 | 1000 nM | nih.govresearchgate.net |

| AKT | T308 | >3000 nM (Not affected) | nih.govresearchgate.net |

| PLCγ2 | Y759 | 1000 nM | nih.govmdpi.com |

| PLCγ1 | Y783 | 1000 nM | nih.govmdpi.com |

Impact on B Cell Receptor (BCR) Signaling

This compound potently blocks anti-IgM-stimulated BCR signaling in both Ramos cell lines and isolated human primary B cells. nih.govnih.gov A primary indicator of BTK activation is its autophosphorylation at Y223. Studies have shown that this compound potently inhibits this autophosphorylation at concentrations of less than 100 nM. nih.govmdpi.com By inhibiting BTK autophosphorylation and the subsequent phosphorylation of downstream targets like PLCγ2, this compound effectively shuts down the signaling cascade that is essential for B-cell activation and proliferation. nih.govmdpi.com This disruption of the BCR signaling pathway is the fundamental mechanism through which this compound exerts its biological effects. nih.gov

This compound Interactions with BTK Wild-Type and Mutant Variants (e.g., C481S)

This compound is classified as a covalent inhibitor, which functions by forming an irreversible bond with its target enzyme. nih.govnih.gov Molecular modeling and experimental data have confirmed that this compound specifically targets the cysteine residue at position 481 (Cys481) in the active site of wild-type BTK. nih.govresearchgate.net This covalent interaction is crucial for its potent and sustained inhibitory activity. nih.gov

The significance of this interaction is highlighted when comparing the activity of this compound against wild-type BTK and the C481S mutant. The C481S mutation, where cysteine is replaced by serine, is a known mechanism of resistance to covalent BTK inhibitors like ibrutinib. nih.gov In the case of this compound, a dramatic difference in efficacy is observed between the wild-type and mutant forms of the enzyme.

Experimental results demonstrate that this compound inhibits the phosphorylation of wild-type BTK at Y551 with an EC50 of 25 nM. nih.govresearchgate.net In stark contrast, the C481S mutant of BTK is remarkably resistant to this compound, with an EC50 value greater than 3 µM. nih.govresearchgate.net This substantial difference underscores the critical role of the covalent bond formation with Cys481 for the inhibitory action of this compound. The inability to form this bond with the serine residue in the mutant variant renders the inhibitor largely ineffective.

| BTK Variant | EC50 (Y551 Phosphorylation Inhibition) | Reference |

|---|---|---|

| Wild-Type (WT) | 25 nM | nih.govresearchgate.net |

| C481S Mutant | >3 µM | nih.govresearchgate.net |

Cellular and Biochemical Effects of Chmfl Btk 11

Effects on Cell Proliferation and Viability

Chmfl-btk-11 has demonstrated varied effects on the proliferation and viability of different cell types, ranging from specific cancer cell lines to normal blood cells.

Inhibition of Cell Proliferation in Specific Cell Lines (e.g., Ramos, MOLM13, Pfeiffer)

This compound has been shown to inhibit the proliferation of Ramos cells, a human Burkitt's lymphoma cell line. researchgate.netnih.gov This inhibitory action is associated with the compound's ability to block the B-cell receptor (BCR) signaling pathway, a critical pathway for the growth and survival of these cells. researchgate.netnih.gov

With regard to the MOLM13 and Pfeiffer cell lines, there is currently no available information from the provided search results detailing the specific effects of this compound on their proliferation. Research has been conducted on MOLM-13 cells with other compounds, such as CHMFL-FLT3-335, which has shown anti-leukemic activity. nih.gov However, these findings are not directly applicable to this compound.

Impact on Synovial Cell Proliferation in Inflammatory Models

In preclinical models of inflammation, this compound has been observed to inhibit the proliferation of synovial cells. researchgate.net Specifically, in a rat model of adjuvant-induced arthritis, this compound demonstrated a reduction in synovial cell proliferation. researchgate.net This suggests a potential role for the compound in modulating the cellular responses characteristic of inflammatory conditions like rheumatoid arthritis. The compound was also tested on the human MH7A synovial cell line to confirm its anti-proliferative effects. researchgate.net

Effects on Normal Peripheral Blood Mononuclear Cell (PBMC) Proliferation

Studies have indicated that this compound has a weak effect on the proliferation of normal peripheral blood mononuclear cells (PBMCs). nih.gov This suggests a degree of selectivity in its action, with a more pronounced impact on activated or malignant cells compared to normal immune cells.

Modulation of B Cell Proliferation (e.g., LPS-stimulated, anti-IgM stimulated)

This compound has been shown to modulate the proliferation of B cells, particularly when stimulated by specific agents. The compound potently blocks the anti-IgM stimulated B-cell receptor (BCR) signaling in both Ramos cell lines and isolated human primary B cells. nih.gov Furthermore, it significantly inhibits the lipopolysaccharide (LPS) stimulated production of TNF-α in human PBMC cells. nih.gov However, in studies with B cells from normal rats stimulated with LPS, neither this compound nor another BTK inhibitor, PCI-32765, showed significant anti-proliferation efficacy against these activated B-cells. researchgate.net

Interactive Table: Effect of this compound on Cellular Proliferation

| Cell Type | Stimulus | Effect of this compound | Reference |

| Ramos (Burkitt's Lymphoma) | Anti-IgM | Inhibition of proliferation | researchgate.netnih.gov |

| Synovial Cells (Rat model) | Adjuvant-induced arthritis | Inhibition of proliferation | researchgate.net |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Normal conditions | Weakly affects proliferation | nih.gov |

| Human Primary B Cells | Anti-IgM | Blocks signaling | nih.gov |

| Human PBMCs | LPS | Inhibits TNF-α production | nih.gov |

| Rat B Cells | LPS | No significant anti-proliferation | researchgate.net |

This compound Induced Cell Cycle Arrest (e.g., G0/G1 phase)

Based on the available search results, there is no direct evidence to confirm that this compound induces cell cycle arrest in the G0/G1 phase. While other BTK inhibitors, such as QL47, have been shown to induce G1 cell cycle arrest in Ramos cells, similar findings for this compound have not been reported in the provided literature. nih.gov The mechanisms of G0/G1 cell cycle arrest often involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 and p27. nih.govmdpi.commdpi.com However, studies specifically linking this compound to these pathways are currently unavailable.

This compound Induced Apoptosis

There is no direct evidence from the provided search results to indicate that this compound induces apoptosis. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous or damaged cells and can be triggered through various signaling pathways, often involving caspases. nih.govnih.govmdpi.com While research has shown that other compounds can induce apoptosis in cell lines like Ramos, nih.govnih.govmdpi.com and that BTK signaling can be involved in apoptosis, nih.gov a direct link between this compound and the induction of apoptosis has not been established in the available scientific literature.

Immunomodulatory Effects of this compound in In Vitro Systems

The compound this compound has demonstrated a range of effects on the immune system in laboratory settings. These effects are primarily observed through its influence on various immune cells and the signaling molecules they produce. In vitro studies, which are conducted in controlled laboratory environments using isolated cells, have been crucial in elucidating the specific immunomodulatory properties of this compound. The following sections detail the observed effects of this compound on the production of key cytokines and on the function of specialized immune cells.

Inhibition of LPS-Stimulated TNF-α Production in Human PBMC Cells

This compound has been shown to effectively inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in human Peripheral Blood Mononuclear Cells (PBMCs). researchgate.net In these in vitro experiments, PBMCs are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that potently induces an inflammatory response, leading to the release of cytokines like TNF-α.

Research findings indicate that this compound exhibits a dose-dependent inhibition of TNF-α production in LPS-stimulated human PBMCs, with inhibitory effects observed to begin at a concentration of 1 μM. researchgate.net This suggests that as the concentration of this compound increases, its ability to suppress TNF-α release from these immune cells also increases. When compared to the reversible BTK inhibitor CHMFL-BTK-12 and another established irreversible BTK inhibitor, PCI-32765, this compound demonstrated superior efficacy in inhibiting TNF-α production under these conditions. researchgate.net

Interactive Data Table: Effect of this compound on LPS-Stimulated TNF-α Production in Human PBMCs

| Compound | Concentration (μM) | TNF-α Production Inhibition |

| This compound | 1 | Inhibition observed to begin |

| This compound | >1 | Dose-dependent increase in inhibition |

| PCI-32765 | Not specified | Less effective than this compound |

| CHMFL-BTK-12 | Not specified | Less effective than this compound |

Note: Specific percentage of inhibition at various concentrations beyond 1 μM are not detailed in the available research.

Modulation of Cytokine Secretion (e.g., IL-6, IL-10) in Immune Cells

Beyond its impact on TNF-α, this compound also modulates the secretion of other important cytokines, namely Interleukin-6 (IL-6) and Interleukin-10 (IL-10). These cytokines often have opposing roles in the immune response, with IL-6 being largely pro-inflammatory and IL-10 being a key anti-inflammatory cytokine.

In a study utilizing an adjuvant-induced arthritic rat model, the administration of this compound led to a notable shift in the cytokine profile. researchgate.net Specifically, the compound was found to reduce the production of the pro-inflammatory cytokine IL-6. researchgate.net In contrast, the same study observed that this compound enhanced the production of the anti-inflammatory cytokine IL-10. researchgate.net This dual action of suppressing a pro-inflammatory mediator while simultaneously boosting an anti-inflammatory one highlights a significant aspect of its immunomodulatory potential. It is important to note that this particular study was conducted in an in vivo rat model, and further in vitro studies with human immune cells are needed to fully delineate the concentration-dependent effects on IL-6 and IL-10 secretion.

Interactive Data Table: Modulation of Cytokine Secretion by this compound in an In Vivo Rat Model

| Cytokine | Effect Observed with this compound Administration |

| Interleukin-6 (IL-6) | Production was reduced |

| Interleukin-10 (IL-10) | Production was enhanced |

Note: The available data is from an in vivo rat model and does not specify the in vitro concentration-dependent effects on human immune cells.

Impact on Macrophage Phagocytosis (e.g., PMΦ)

Macrophages are crucial components of the innate immune system, responsible for engulfing and clearing pathogens, cellular debris, and foreign substances through a process called phagocytosis. Peritoneal macrophages (PMΦ) are a specific type of macrophage found in the peritoneal cavity.

Research has shown that this compound can influence the phagocytic activity of these cells. In a study involving a rat model of adjuvant-induced arthritis, where macrophage phagocytosis was excessively activated, treatment with this compound was able to reduce this heightened phagocytic activity back to a normal level. researchgate.net This effect was comparable to that observed with the established BTK inhibitor PCI-32765 and the conventional drug methotrexate (B535133) (MTX). researchgate.net This finding suggests that this compound can moderate an overactive phagocytic response in macrophages. As with the cytokine data, these findings are from an in vivo rat model, and detailed in vitro studies are required to quantify the direct effects of different concentrations of this compound on the phagocytic capacity of human macrophages.

Interactive Data Table: Effect of this compound on Peritoneal Macrophage (PMΦ) Phagocytosis in a Rat Model

| Treatment | Effect on Excessive Phagocytosis |

| This compound | Reduced to normal level |

| PCI-32765 | Reduced to normal level |

| Methotrexate (MTX) | Reduced to normal level |

Note: This data originates from an in vivo rat model. Quantitative data from in vitro assays with specific concentrations of this compound on human macrophage phagocytosis is not available in the reviewed literature.

Preclinical Pharmacological Characterization of Chmfl Btk 11 in Disease Models

Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Models

Studies utilizing the adjuvant-induced arthritis (AIA) rat model, a standard preclinical model for rheumatoid arthritis, have demonstrated the therapeutic potential of Chmfl-btk-11. nih.gov In these models, the compound effectively mitigated the signs and symptoms of experimental arthritis. nih.gov

Table 1: Effect of this compound on Inflammatory Markers in AIA Rat Model Data represents observed effects from preclinical studies.

| Parameter | Observation with this compound | Control Comparison |

| Arthritis Global Assessment | Significant improvement | Better efficacy than CHMFL-BTK-12 and PCI-32765 |

| Arthritis Index | Markedly reduced | Similar efficacy to Methotrexate (B535133) (MTX) |

| Swollen Joint Count | Decreased | Noticeable reduction compared to vehicle control |

| Paw Swelling | Attenuated | Significant reduction observed |

| Macrophage Phagocytosis | Reduced to normal levels | Similar effect to PCI-32765 and MTX |

Source: Adapted from preclinical study data. researchgate.netresearchgate.net

Histopathological analysis of the ankle joints in AIA rats reveals that this compound provides protection against joint destruction. nih.govresearchgate.net In untreated models, significant damage to connective tissues, synovial proliferation, and infiltration of inflammatory cells are typically observed. researchgate.net Treatment with this compound was shown to prevent this synovial proliferation, thereby preserving the integrity of the joint structure. researchgate.net This protective effect on joints is a key indicator of its potential to halt the progression of arthritic damage. nih.gov The inhibition of BTK is linked to the regulation of osteoclastogenesis, a process central to inflammation-induced bone destruction. nih.gov

This compound significantly modulates the levels of key serum biomarkers associated with the pathology of arthritis. nih.gov The compound inhibits the secretion of several inflammatory factors, including the immunoglobulins IgG1, IgG2a, and IgM. researchgate.net Furthermore, it influences cytokine levels by decreasing the pro-inflammatory cytokine IL-6 while simultaneously stimulating the production of the anti-inflammatory cytokine IL-10. nih.govresearchgate.net This dual action helps to rebalance (B12800153) the immune response. nih.gov The compound also affects the RANKL/OPG system, which is crucial for bone remodeling and is often dysregulated in arthritis, leading to bone erosion. researchgate.netnih.gov

Table 2: Modulation of Serum Biomarkers by this compound in AIA Rat Model Changes are relative to untreated AIA model controls.

| Biomarker | Class | Observed Effect of this compound |

| IgG1 | Immunoglobulin (Antibody) | Decreased |

| IgG2a | Immunoglobulin (Antibody) | Decreased (to normal levels) |

| IgM | Immunoglobulin (Antibody) | Decreased |

| IL-6 | Pro-inflammatory Cytokine | Decreased |

| IL-10 | Anti-inflammatory Cytokine | Increased |

| RANK-L | Bone Metabolism Regulator | Modulated |

| OPG | Bone Metabolism Regulator | Modulated |

Source: Derived from preclinical research findings. nih.govresearchgate.netresearchgate.net

This compound as a Pharmacological Tool for BTK-Mediated Signaling in Pathology

Due to its high selectivity and potent, irreversible mechanism of action, this compound is considered a valuable pharmacological tool. nih.govguidetopharmacology.org It allows for the specific dissection of BTK-mediated signaling pathways in the context of autoimmune diseases and various cancers. nih.gov By potently blocking BCR signaling stimulated by anti-IgM and significantly inhibiting TNF-α production following LPS stimulation in human PBMC cells, it demonstrates clear, targeted effects. nih.govresearchgate.net This specificity helps researchers to investigate the precise role of BTK in disease pathology without the confounding effects of off-target inhibition, making it a preferred tool for such studies. nih.govnih.govguidetomalariapharmacology.org

Structure Activity Relationship Sar and Computational Studies of Chmfl Btk 11 and Analogs

Comprehensive SAR Investigations of Chmfl-btk-11 Derivatives

The development of this compound emerged from a structure-based drug design strategy. nih.gov Researchers initiated their work with a tricyclic benzonaphthyridinone pharmacophore as a foundational scaffold. nih.gov This starting point was the basis for detailed medicinal structure-activity relationship (SAR) studies aimed at characterizing a panel of potential Bruton's tyrosine kinase (BTK) inhibitors. nih.gov This rational design approach ultimately led to the discovery of this compound as a novel and potent irreversible inhibitor of BTK. nih.govpatsnap.com

The acrylamide (B121943) moiety is a critical component of this compound, functioning as a "warhead" for irreversible binding. researchgate.net This functional group is designed to form a covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme. nih.gov The significance of this group to the inhibitor's potency and binding mechanism is clearly demonstrated when comparing this compound to its analog, CHMFL-BTK-12. researchgate.net

In CHMFL-BTK-12, the acrylamide's reactive double bond is saturated to form a propionamide, creating a reversible version of the inhibitor. researchgate.netresearchgate.net This single modification results in a dramatic loss of inhibitory activity. researchgate.net While this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 26.82 nM against BTK, the IC₅₀ for CHMFL-BTK-12 is greater than 10,000 nM. researchgate.net This stark difference underscores that the irreversible binding facilitated by the acrylamide group is essential for the high potency of this compound. researchgate.net Further tests confirmed this binding mode, showing that while this compound effectively inhibited wild-type BTK, it was markedly resisted by a C481S mutant version of the enzyme, where the target cysteine is replaced. researchgate.net

| Compound | Moiety | Binding Mode | BTK IC₅₀ (nM) |

|---|---|---|---|

| This compound | Acrylamide | Irreversible | 26.82 |

| CHMFL-BTK-12 | Propionamide | Reversible | >10,000 |

The development of this compound is an example of targeted medicinal chemistry aimed at creating a highly selective and potent covalent inhibitor. nih.govnih.gov The overarching goal of such efforts is to optimize the non-covalent binding affinity of the core molecule while fine-tuning the reactivity of the electrophilic warhead—in this case, the acrylamide moiety. nih.gov This balance is crucial for designing inhibitors that are effective against the target kinase (BTK) while minimizing off-target effects on other kinases, which often have very similar active site environments. nih.gov The rational design approach used for this compound successfully produced a compound with high specificity, making it a valuable pharmacological tool for studying BTK-mediated signaling pathways. nih.gov This high selectivity is a key optimization outcome, distinguishing it from earlier-generation inhibitors that had broader activity profiles and associated side effects. nih.gov

Molecular Modeling and Docking Studies of this compound with BTK

Computational methods, including molecular modeling and docking, were employed to predict and understand the binding of this compound to the BTK kinase domain. researchgate.netresearchgate.net These studies provide a structural hypothesis for the inhibitor's mechanism of action at the molecular level.

Molecular docking of this compound into the X-ray crystal structure of BTK (PDB ID: 3OCS) revealed key interactions that stabilize the inhibitor in the ATP-binding pocket. researchgate.netresearchgate.net The predicted binding mode shows the formation of a hydrogen bond between a nitrogen atom in the quinoline ring of this compound and the backbone of a key hinge residue, Met-477. researchgate.net This interaction helps to properly orient the molecule within the active site. researchgate.net

Crucially, the model confirms the intended covalent interaction. The acrylamide "warhead" is positioned in close proximity to the nucleophilic thiol group of Cys-481, facilitating the formation of a permanent covalent bond. researchgate.net This irreversible bond formation is the cornerstone of the inhibitor's potent and sustained activity. researchgate.netnih.gov

Based on the available scientific literature, there are no specific molecular modeling studies detailing the interaction of this compound with an allosteric pocket or its binding to BTK in the inactive "DFG-out" conformation. The primary binding mode described is within the ATP-binding site, targeting the Cys-481 residue in a manner characteristic of type-1 irreversible kinase inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Series

A specific Quantitative Structure-Activity Relationship (QSAR) analysis for the this compound series of compounds has not been detailed in the reviewed literature. While the development of the compound was based on structure-activity relationships, a formal QSAR model correlating specific structural features with inhibitory activity across a range of analogs has not been published.

Advanced Methodologies in Chmfl Btk 11 Research

Biophysical Characterization Techniques

Biophysical methods have been central to elucidating the direct interaction between Chmfl-btk-11 and its primary target, BTK, as well as its specificity across the human kinome.

The potency of this compound has been quantified using enzymatic activity assays that measure the inhibitor's ability to block BTK's catalytic function. The ADP-Glo™ kinase assay is a prominent method used for this purpose. nih.gov This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the phosphorylation reaction. nih.govnih.gov The process involves two steps: first, the kinase reaction is stopped and any remaining adenosine triphosphate (ATP) is depleted; second, the ADP generated is converted into a detectable luminescent signal, which is directly proportional to the kinase activity. nih.govresearchgate.net

In the characterization of this compound, the ADP-Glo™ assay was employed to determine its half-maximal inhibitory concentration (IC₅₀) against BTK. The compound was identified as a potent inhibitor of BTK. biorxiv.org For comparison, its activity against other kinases, such as Janus kinase 3 (JAK3), was also assessed using the same method, revealing significantly lower potency and thus highlighting its selectivity. biorxiv.org

| Compound | Target Kinase | Assay Method | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| This compound | BTK | ADP-Glo™ | 3.1 | biorxiv.org |

| This compound | JAK3 | ADP-Glo™ | 227 | biorxiv.org |

To ascertain the specificity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. The KinomeScan™ technology is a widely used competition binding assay for this purpose. nih.govnih.gov This method quantitatively measures the ability of a compound to bind to a large number of kinases, providing a comprehensive selectivity profile. researchgate.net The results are often expressed as a selectivity score (S-score), where a lower score indicates higher selectivity. biorxiv.org

This compound was screened against a panel of 468 kinases at a concentration of 1 µM to determine its selectivity. biorxiv.org The results demonstrated that this compound is a highly selective inhibitor. biorxiv.org The primary target identified was BTK, with significant binding also observed for JAK3. biorxiv.org This high degree of selectivity is a critical attribute, as off-target effects are often associated with adverse clinical outcomes. nih.gov

| Parameter | Value | Assay Conditions | Source |

|---|---|---|---|

| Kinase Panel Size | 468 kinases | 1 µM concentration | biorxiv.org |

| Selectivity Score (S Score (10)) | 0.01 | 1 µM concentration | biorxiv.org |

| Primary Target | BTK | 1 µM concentration | biorxiv.org |

| Significant Off-Target | JAK3 | 1 µM concentration | biorxiv.org |

Western blotting is a fundamental technique used to detect specific proteins in a sample and to assess their phosphorylation status, which is a key indicator of kinase activity within a cell. In the context of BTK signaling, activation leads to its autophosphorylation at the Tyrosine 223 (Y223) residue. nih.govresearchgate.net Activated BTK then phosphorylates its downstream substrate, phospholipase Cγ2 (PLCγ2), at the Tyrosine 1217 (Y1217) position, propagating the signal cascade. nih.govresearchgate.net

The inhibitory effect of this compound on the BTK signaling pathway was investigated using Western blotting in Ramos cells, a human Burkitt's lymphoma cell line. nih.gov Following stimulation with anti-IgM to activate the B-cell receptor (BCR) pathway, treatment with this compound led to a potent, dose-dependent reduction in the phosphorylation of BTK at Y223 and PLCγ2 at Y1217. nih.govbiorxiv.org Significant inhibition of BTK Y223 phosphorylation was observed at concentrations below 100 nM, while PLCγ2 Y1217 phosphorylation was inhibited at 300 nM. nih.gov These results confirm that this compound effectively blocks BTK activity and its downstream signaling in a cellular context. nih.govbiorxiv.org Similar potent inhibition of BTK Y223 and PLCγ2 Y1217 was also observed in purified human B cells. biorxiv.org

Cellular Assays for Functional Characterization (e.g., FLIPR calcium mobilization)

While biophysical assays confirm direct target engagement, cellular assays are crucial for understanding an inhibitor's functional consequences on cellular behavior. Although direct measurement of calcium mobilization via FLIPR is a common method for assessing BTK pathway inhibition, the functional characterization of this compound was primarily reported through cell proliferation and cytokine production assays. nih.govnih.gov

The effect of this compound was tested in engineered BaF3 cells, whose proliferation is dependent on specific kinase activity. In BaF3 cells driven by TEL-JAK3, this compound showed a half-maximal growth inhibition (GI₅₀) of 2.3 µM, confirming its lower potency against JAK3 in a cellular setting compared to BTK. biorxiv.org Furthermore, this compound significantly inhibited the proliferation of synovial cells and lipopolysaccharide (LPS)-induced B cells from an adjuvant-induced arthritis rat model, demonstrating its anti-proliferative effects in disease-relevant primary cells. nih.gov

Use of Mutant BTK Constructs (e.g., C481S) in In Vitro Assays

The emergence of drug resistance is a major challenge in cancer therapy. For irreversible BTK inhibitors that form a covalent bond with Cysteine 481 (Cys481) in the BTK active site, a common resistance mechanism is the mutation of this residue to a serine (C481S). This mutation prevents the covalent bond formation, rendering the inhibitors ineffective.

To determine the mechanism of action of this compound and its susceptibility to this resistance mutation, in vitro kinase assays were performed using immunopurified, Flag-tagged wild-type (WT) BTK and the C481S mutant BTK. nih.gov The results showed that while this compound effectively inhibited WT-BTK, it was unable to inhibit the C481S mutant. nih.gov This finding confirms that this compound is an irreversible inhibitor that acts by covalently binding to the Cys481 residue, and its efficacy is compromised by the C481S mutation. nih.gov

| Compound | BTK Construct | Inhibitory Activity | Source |

|---|---|---|---|

| This compound | Wild-Type (WT) | Potent Inhibition | nih.gov |

| This compound | C481S Mutant | No Inhibition | nih.gov |

Emerging Research Perspectives and Future Directions for Chmfl Btk 11

Role of CHMFL-BTK-11 as a Chemical Probe for Pathway Dissection

A key attribute of this compound is its high specificity, which makes it an excellent pharmacological tool for dissecting the complex signaling pathways mediated by BTK. nih.govnih.gov Chemical probes are essential for validating the role of specific proteins in biological processes, and the utility of a probe is directly related to its selectivity. This compound was rationally designed as a highly selective and potent irreversible inhibitor that forms a covalent bond with the Cys481 residue in the ATP-binding pocket of BTK. nih.govguidetopharmacology.org

Its high selectivity was demonstrated in a KinomeScan™ assay against 456 kinases, where at a concentration of 1 µM, it only showed strong binding to BTK and JAK3. nih.gov Further biochemical assays revealed a significantly weaker inhibitory activity against JAK3, confirming its high selectivity for BTK in cellular contexts. nih.gov This specificity allows researchers to investigate BTK-dependent pathways with a higher degree of confidence, minimizing the confounding effects that can arise from off-target inhibition of other kinases like TEC, EGFR, or other TEC family members. youtube.comyoutube.com

This compound has been effectively used to probe the B-cell receptor (BCR) signaling cascade. In Ramos B-cell lymphoma cells, it potently blocked the anti-IgM-stimulated phosphorylation of BTK at Tyr223 at concentrations below 100 nM. nih.govresearchgate.net It also inhibited the phosphorylation of the downstream effector PLCγ2. nih.govresearchgate.net This precision enables the detailed study of BTK's role in B-cell activation, proliferation, and survival, distinguishing its functions from those of other signaling components. nih.govmdanderson.org Its utility as a tool is further enhanced by comparing its effects to its reversible counterpart, CHMFL-BTK-12, which lacks the covalent binding mechanism and shows minimal inhibitory activity, thereby isolating the effects of irreversible BTK inhibition. nih.gov The high specificity of this compound makes it a valuable asset for elucidating the pathological signaling of BTK in various diseases. nih.govnih.gov

Table 1: Biochemical and Cellular Activity of this compound

| Target/Process | Assay Type | Result | Reference |

|---|---|---|---|

| BTK Kinase | Biochemical (ADP-Glo) | IC₅₀ = 1.6 nM | nih.gov |

| JAK3 Kinase | Biochemical (ADP-Glo) | IC₅₀ = 227 nM | nih.gov |

| Kinase Selectivity | Binding Assay (KinomeScan™) | S Score (10) = 0.01 at 1 µM | nih.gov |

| BTK Y223 Phosphorylation | Cellular (Ramos cells) | Potent blockade at <100 nM | researchgate.net |

| BTK Y551 Phosphorylation | Cellular (HEK293 cells) | EC₅₀ = 25 nM (wild-type BTK) | researchgate.net |

| BTK C481S Mutant | Cellular (HEK293 cells) | Resistant (EC₅₀ >3 µM) | researchgate.net |

| TNF-α Production | Cellular (human PBMCs) | Significant inhibition | nih.govresearchgate.net |

Exploration of this compound in Other Inflammatory or Autoimmune Conditions

Given the central role of BTK in the signaling of multiple immune cells, including B-cells and myeloid cells, its inhibition is a promising strategy for a range of inflammatory and autoimmune diseases. mdpi.com While initially and extensively studied in a rodent model of rheumatoid arthritis (RA), the properties of this compound suggest its potential applicability to other conditions. nih.govnih.gov

In an adjuvant-induced arthritis rat model, this compound demonstrated significant anti-inflammatory effects. nih.gov It ameliorated the inflammatory response by blocking the proliferation of activated B-cells, reducing the secretion of inflammatory factors like IgG1, IgG2, IgM, and IL-6, and inhibiting the phagocytosis by peritoneal macrophages (PMΦ). nih.govnih.gov Notably, it also stimulated the secretion of the anti-inflammatory cytokine IL-10. nih.govnih.gov These mechanisms are relevant to other autoimmune diseases where B-cells and autoantibodies play a pathogenic role, such as systemic lupus erythematosus (SLE) and Sjögren's syndrome. mdpi.comnih.gov

The success of other BTK inhibitors in preclinical models of multiple sclerosis and pemphigus vulgaris further supports the exploration of highly selective inhibitors like this compound in these areas. nih.gov The development of BTK inhibitors for autoimmune diseases has been cautious due to concerns about the off-target effects of first-generation drugs. nih.gov The high selectivity of second-generation inhibitors like this compound may offer a better-tolerated profile for long-term treatment, which is often required for chronic autoimmune conditions. spandidos-publications.com Its demonstrated ability to modulate both B-cell and macrophage functions makes it a candidate for diseases with complex inflammatory cascades. nih.govresearchgate.net

Investigation of this compound in Preclinical Models of B-Cell Malignancies

BTK is a critical regulator of cell proliferation and survival in many B-cell cancers, making it a validated therapeutic target. nih.govnih.gov The first-in-class inhibitor, ibrutinib, has transformed the treatment of chronic lymphocytic leukemia (CLL) and other B-cell malignancies. spandidos-publications.comnih.gov Preclinical investigations of this compound have demonstrated its potential in this domain.

Studies using the Ramos cell line, derived from Burkitt lymphoma, have shown that this compound effectively inhibits the BCR signaling pathway. nih.govresearchgate.net It potently blocks the phosphorylation of BTK and its downstream substrate PLCγ2 upon stimulation, which is a key survival signal for these malignant cells. nih.govresearchgate.net This potent inhibition of a crucial signaling pathway suggests its potential efficacy against lymphomas that are dependent on BCR signaling for survival. nih.gov

Furthermore, this compound's activity was tested on isolated human primary B-cells, where it also potently blocked BCR signaling. nih.gov While it significantly inhibited the production of TNF-α in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs), it only weakly affected normal PBMC proliferation, indicating a potential therapeutic window. nih.govnih.gov This selective action on activated signaling pathways over basal cell proliferation is a desirable trait for a cancer therapeutic. researchgate.net The investigation of this compound in additional preclinical models, including xenografts of various B-cell malignancies, would be a logical next step to further validate its anti-cancer potential. memoinoncology.com

Q & A

What is the molecular mechanism by which CHMFL-BTK-11 inhibits BTK kinase activity, and how can this be experimentally validated?

This compound acts as an irreversible inhibitor by covalently binding to cysteine 481 (C481) in BTK's kinase domain, blocking ATP binding and downstream signaling. Validation methods include:

- Mass spectrometry to confirm covalent adduct formation.

- Washout experiments comparing sustained inhibition post-removal with reversible inhibitors.

- Structural analysis (e.g., X-ray crystallography) to visualize binding interactions with residues like Lys430 and Asp539 (Figure d, ).

- Enzymatic assays measuring IC50 values (e.g., 26.82 nM for wild-type BTK vs. >10 µM for C481S mutants; Figure b, ) .

What experimental models are most appropriate for evaluating this compound's efficacy in rheumatoid arthritis (RA) research?

- In vitro : Primary human B-cells and peripheral blood mononuclear cells (PBMCs) to assess inhibition of B-cell activation and cytokine secretion (IL-6, TNF-α) ( ).

- In vivo : Collagen-induced arthritis (CIA) murine models, with endpoints including joint swelling, histopathology, and BTK occupancy rates ( ).

- Controls : Use BTK-knockout mice or C481S-mutant BTK models to confirm target specificity ( ).

How can researchers address discrepancies in reported IC50 values for this compound across different assay systems?

- Standardize assay conditions : Use consistent ATP concentrations (e.g., near physiological levels, 1 mM) and enzyme sources (recombinant vs. cell lysates).

- Validate with orthogonal methods : Compare enzymatic inhibition (Figure b, ) with cellular phosphorylation assays (e.g., pBTK ELISA).

- Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic biases between assays ( ).

- Report full datasets : Include raw dose-response curves and normalization methods to improve reproducibility ( ).

What strategies optimize this compound's selectivity to minimize off-target kinase interactions?

- Kinase profiling panels : Test against >400 kinases (e.g., Eurofins KinaseProfiler®) to identify off-target hits ( , Figure e).

- Structural modeling : Identify conserved residues in non-target kinases (e.g., TEC family) to guide chemical modifications.

- Cellular validation : Use RNAi or CRISPR-Cas9 to knock down suspected off-targets and assess rescue effects.

- Thermodynamic analysis : Measure binding kinetics (kon/koff) to distinguish selective vs. promiscuous binding ( ).

How should researchers design a study to resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic/Pharmacodynamic (PK/PD) integration : Measure free drug concentrations (LC-MS/MS) in plasma and synovial fluid alongside BTK occupancy rates ( ).

- Tissue-specific exposure : Use microdialysis or MALDI imaging to assess drug penetration into inflamed joints.

- Time-course experiments : Correlate BTK inhibition duration with clinical outcomes (e.g., paw swelling reduction).

- Control for metabolic differences : Compare results across species (e.g., mouse vs. humanized models) ( ).

What computational methods predict this compound's resistance mutations, such as C481S?

- Molecular dynamics simulations : Analyze C481S mutant BTK to predict steric clashes or altered binding kinetics.

- Free energy perturbation (FEP) : Calculate ΔΔG values for inhibitor binding to wild-type vs. mutant BTK.

- Deep mutational scanning : Use high-throughput mutagenesis libraries to map resistance hotspots ( ).

- Clinical correlation : Compare in silico predictions with resistance patterns in patient-derived samples ( ).

What ethical and regulatory considerations apply when translating this compound findings to human studies?

- Data anonymization : Use de-identification protocols (e.g., GDPR-compliant pseudonymization) for patient-derived samples ( ).

- Informed consent : Include clauses for open-data sharing in clinical trial agreements, specifying reuse limitations ( ).

- Preclinical rigor : Adhere to ARRIVE guidelines for animal studies, ensuring statistical power and blinding ( ).

How can researchers ensure reproducibility when replicating this compound's reported effects?

- Detailed protocols : Publish step-by-step enzymatic assays (e.g., buffer composition, incubation times) ( ).

- Data transparency : Share raw flow cytometry files (FCS format) and unprocessed Western blot images.

- Material transfer agreements (MTAs) : Source BTK plasmids/cell lines from repositories like Addgene or ATCC ().

- Negative controls : Include vehicle-treated and BTK-deficient samples in all experiments ( ).

What advanced techniques characterize this compound's interaction with BTK at the atomic level?

- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes at <3 Å resolution (Figure d, ).

- Hydrogen-deuterium exchange (HDX-MS) : Map conformational changes induced by inhibitor binding.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- NMR spectroscopy : Assess dynamics of the BTK active site in solution ( ).

How should conflicting data on this compound's anti-inflammatory effects be analyzed?

- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity ( ).

- Subgroup stratification : Analyze results by disease stage (early vs. chronic RA) or patient demographics.

- Mechanistic deconvolution : Use single-cell RNA-seq to identify BTK-dependent vs. independent immune pathways ( ).

- Bias assessment : Apply QUADAS-2 criteria to evaluate methodological flaws in preclinical studies ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.